chemical structure and properties of N-(Chloroacetyl)-L-isoleucine
chemical structure and properties of N-(Chloroacetyl)-L-isoleucine
An In-Depth Technical Guide to N-(Chloroacetyl)-L-isoleucine: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(Chloroacetyl)-L-isoleucine, a significant derivative of the essential amino acid L-isoleucine. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, synthesis methodologies, analytical characterization, and its versatile applications as a chemical intermediate. Our focus is on providing not just data, but actionable insights grounded in established chemical principles.
Molecular Profile and Physicochemical Properties
N-(Chloroacetyl)-L-isoleucine belongs to the class of N-acyl amino acids (NAAAs), which are characterized by an acyl group attached to the nitrogen of an amino acid.[1][2] This structural modification transforms the zwitterionic L-isoleucine into an anionic molecule with distinct chemical reactivity and potential biological activity.[3] The introduction of the chloroacetyl group provides a reactive electrophilic site, making the compound a valuable building block in organic synthesis.
The fundamental properties of N-(Chloroacetyl)-L-isoleucine are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1115-24-8 | [4] |
| Molecular Formula | C₈H₁₄ClNO₃ | [4][5] |
| Molecular Weight | 207.65 g/mol | [4] |
| IUPAC Name | (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoic acid | [6] |
| Appearance | Off-white to white crystalline powder or solid | [7][8] |
| Melting Point | 98.0 to 103.0 °C | [5] |
| Boiling Point | 401.1 °C at 760 mmHg (Predicted) | [5] |
| SMILES | CCNC(=O)CCl | [6] |
| InChIKey | HEZNGQNQHGVQLO-FSPLSTOPSA-N |
Synthesis: The Chloroacetylation of L-Isoleucine
The primary and most efficient method for synthesizing N-(Chloroacetyl)-L-isoleucine is through the N-acylation of the parent amino acid, L-isoleucine, with chloroacetyl chloride.[9] This reaction typically proceeds under Schotten-Baumann conditions, where the acylation is performed in water or a biphasic system in the presence of a base to neutralize the hydrochloric acid byproduct.[10]
Reaction Mechanism and Rationale
The reaction is a nucleophilic acyl substitution. The amino group of L-isoleucine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The choice of base (e.g., K₂CO₃, NaHCO₃) is critical; it must be strong enough to deprotonate the ammonium group of the amino acid, enhancing its nucleophilicity, while also scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[11] Performing the reaction in an aqueous buffer system is not only environmentally friendly ("green chemistry") but also highly efficient, often leading to high yields within minutes without the need for chromatographic purification.[9]
General Synthesis Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Synthetic utility of N-(Chloroacetyl)-L-isoleucine as a bifunctional intermediate.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazards: N-(Chloroacetyl)-L-isoleucine is classified as a skin and serious eye irritant. [12][13]While less hazardous than its precursor, chloroacetyl chloride, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(Chloroacetyl)-L-isoleucine is a highly valuable and versatile reagent for the scientific community. Its straightforward synthesis, combined with the dual reactivity offered by its carboxylic acid and chloroacetyl moieties, establishes it as a key building block for advanced organic synthesis, peptide chemistry, and the development of novel pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.
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